6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine
Description
6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, also known as Licofelone (ML3000), is a synthetic compound with the molecular formula C23H22ClNO2 and a molecular weight of 379.88 g/mol . It belongs to the dihydro-1H-pyrrolizine class and is distinguished by a 4-chlorophenyl group at position 6 and a phenyl group at position 5. Licofelone is a dual inhibitor of cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the arachidonic acid pathway, which underlies its anti-inflammatory, analgesic, and antipyretic properties . Clinically, it has been investigated for treating rheumatoid arthritis, osteoarthritis, and gastric ulcers due to its reduced gastrointestinal toxicity compared to traditional NSAIDs .
A notable feature is its polymorphism. The polymorphic form B exhibits improved bulk properties and processibility, characterized by a solid-state 13C-NMR peak at 180.0 ppm and distinct X-ray diffraction peaks (2θ: 8.2, 9.7, 12.8, 18.8, 19.3) .
Properties
IUPAC Name |
6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-1,3-dihydropyrrolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN/c1-21(2)12-19-20(16-6-4-3-5-7-16)18(13-23(19)14-21)15-8-10-17(22)11-9-15/h3-11,13H,12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWLGSCXSKWSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=CN2C1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433194 | |
| Record name | 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133111-56-5 | |
| Record name | 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydride Reduction of 2,2-Dimethyl-4-Oxo-5-Phenyl-Valeronitrile
The DE10141285A1 patent discloses a method starting with 2,2-dimethyl-4-oxo-5-phenyl-valeronitrile (1 ), which undergoes hydrogenation to yield 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole (2 ). This intermediate is subsequently reacted with ω-bromo-4-chloroacetophenone (3 ) in methanol under basic conditions (e.g., potassium carbonate) to form the pyrrolizine core.
Reaction Conditions :
-
Hydrogenation : Conducted at 40–60°C under 3–5 bar H₂ pressure using palladium on carbon (Pd/C) as a catalyst.
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Cyclization : Methanol solvent, 17–24°C, 12–24 hours, with aqueous workup to isolate the product.
Yield : 70–75% after purification via recrystallization from toluene.
Nitropentane Hydrogenation Route
WO2007108006A1 describes an alternative pathway starting with 2,2-dimethyl-4-oxo-5-phenyl-nitropentane (4 ), which is hydrogenated to generate the same pyrrole intermediate (2 ). This method avoids the use of Grignard reagents, thereby reducing side reactions and simplifying purification.
Key Steps :
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Nitropentane Synthesis : 2,2-Dimethyl-1,3-propanediol is treated with thionyl chloride to form 5,5-dimethyl-1,3,2-dioxathiane-2-oxide, followed by reaction with sodium cyanide in dimethyl sulfoxide (DMSO).
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Hydrogenation : Catalytic hydrogenation (Raney nickel, 50°C, 10 bar H₂) reduces the nitro group to an amine, facilitating cyclization.
Yield : 85–90% for the hydrogenation step, with an overall yield of 68–72% for the sequence.
Comparative Analysis of Methodologies
The table below contrasts the two primary synthetic routes:
Critical Intermediate: 5-Benzyl-3,3-Dimethyl-3,4-Dihydro-2H-Pyrrole
Both routes converge at the synthesis of 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole (2 ), a pivotal intermediate. Its preparation via hydrogenation ensures stereochemical control, which is crucial for the subsequent cyclization step. Notably, WO2007108006A1 emphasizes the use of ammonium bicarbonate during cyclization to neutralize hydrobromic acid, enhancing reaction efficiency.
Scalability and Industrial Considerations
Industrial adoption of these methods hinges on:
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents, nitrating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halogens or nitro groups .
Scientific Research Applications
6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Licofelone 's acetic acid group at position 5 is critical for dual enzyme inhibition, as removal or substitution (e.g., ethyl oxalyl or carbaldehyde) reduces activity .
- Darbufelone, another dual inhibitor, shows weaker selectivity, likely due to its bulky substituents .
Pharmacological and Metabolic Profiles
Table 2: Pharmacological Comparison
Key Findings :
- Licofelone exhibits balanced potency against COX-1, COX-2, and 5-LOX, unlike selective COX-2 inhibitors (e.g., Celecoxib) or traditional NSAIDs (e.g., Indomethacin) .
- Its CYP2C8-mediated metabolism reduces drug-drug interaction risks compared to CYP2C9-dependent NSAIDs .
Physicochemical and Industrial Properties
Table 3: Industrial and Stability Profiles
Key Notes:
Biological Activity
6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, commonly referred to as ML 3000 or licofelone, is a compound of significant interest due to its dual inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The chemical structure of ML 3000 is characterized by the following features:
- Molecular Formula : CHClN
- Molecular Weight : 321.85 g/mol
- Chemical Structure : The compound contains a pyrrolizine ring system substituted with a chlorophenyl group and additional alkyl groups.
Anti-inflammatory Properties
ML 3000 has been identified as a promising anti-inflammatory agent due to its ability to inhibit both COX and LOX enzymes. This dual inhibition is crucial in managing inflammatory conditions such as arthritis and other rheumatic diseases.
- Mechanism of Action : The inhibition of COX enzymes prevents the formation of prostaglandins, while LOX inhibition reduces leukotriene synthesis. Both pathways are integral to the inflammatory response.
- Case Study : In experimental models, ML 3000 demonstrated significant reductions in inflammation markers and improved clinical outcomes in conditions like rheumatoid arthritis .
Analgesic Effects
In addition to its anti-inflammatory properties, ML 3000 exhibits analgesic effects.
- Research Findings : Studies have shown that ML 3000 provides pain relief comparable to standard analgesics without significant side effects on the central nervous system (CNS). In particular, it did not alter behavior in animal models or induce significant changes in locomotor activity .
Safety Profile
The safety profile of ML 3000 has been evaluated through various pharmacological studies.
- Toxicity Assessment : In acute toxicity studies, no adverse effects were observed at doses up to 300 mg/kg. Additionally, gastrointestinal safety was confirmed as there were no signs of gastric damage or disturbances in peristalsis following oral administration .
Comparative Efficacy
| Compound | Target Enzymes | Primary Activity | Clinical Use |
|---|---|---|---|
| ML 3000 | COX, LOX | Anti-inflammatory | Rheumatic diseases |
| Aspirin | COX | Anti-inflammatory | Pain relief |
| Ibuprofen | COX | Anti-inflammatory | Pain relief |
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of 6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via a Vilsmeier-Haack reaction , where phosphoryl chloride (POCl₃) and dimethylformamide (DMF) are used to form a reactive chloroiminium intermediate. Key steps include:
- Dropwise addition of POCl₃ to DMF at ≤293 K to control exothermicity.
- Subsequent heating to 333 K for 1 hour to complete formylation.
- Quenching with water and pH adjustment to 6 using NaOH.
- Yield optimization requires precise temperature control during POCl₃ addition and strict anhydrous conditions .
- Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (POCl₃ addition) | ≤293 K | Prevents side reactions |
| Reaction Time (heating) | 1 hour at 333 K | Ensures completion |
| pH Adjustment | 6 | Stabilizes product |
Q. What spectroscopic and crystallographic techniques validate the structural identity of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–C = 1.50–1.53 Å) and confirms the bicyclic pyrrolizine core. Monoclinic crystal system (space group P2₁/n) with unit cell parameters:
| a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
|---|---|---|---|---|
| 12.2276 | 9.1557 | 15.462 | 104.17 | 1678.3 |
- NMR/FT-IR : Confirms functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) and substituent positions .
Advanced Research Questions
Q. How do in vitro models elucidate the metabolic stability and cytochrome P450 (CYP) interactions of this compound?
- Methodological Answer :
- Liver microsome assays : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor to identify CYP isoforms involved. Key findings:
- CYP2C8 is primarily responsible for hydroxylation at the 3-position.
- Competitive inhibition studies using gemfibrozil (CYP2C8 inhibitor) reduce metabolite formation by >80% .
- Analytical Tools : LC-MS/MS quantifies metabolites (e.g., 3-hydroxylated derivatives).
- Data Contradiction Analysis : Discrepancies in metabolic rates across studies may arise from differences in microsome batches or incubation conditions (e.g., pH, temperature). Normalize data using positive controls (e.g., amodiaquine for CYP2C8 activity) .
Q. How does dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (LOX) by this compound influence experimental design in inflammation research?
- Methodological Answer :
- Enzyme Inhibition Assays :
- COX-1/COX-2 : Measure arachidonic acid (AA) conversion to prostaglandins (PGE₂) via ELISA. IC₅₀ values typically <1 µM.
- LOX : Monitor leukotriene B₄ (LTB₄) production via HPLC.
- In Vivo Models : Use carrageenan-induced rat paw edema to assess anti-inflammatory efficacy. Dual inhibition reduces edema by 60–70% compared to selective COX inhibitors (e.g., indomethacin) .
- Experimental Design Considerations :
- Include dual vs. single enzyme inhibitors as controls.
- Address off-target effects via RNAi silencing of COX/LOX isoforms .
Q. What strategies resolve discrepancies in reported CYP-mediated metabolism data for this compound?
- Methodological Answer :
- Enzyme Kinetics : Compare Kₘ and Vₘₐₓ values across studies. Variations may indicate differences in isoform expression (e.g., recombinant CYP2C8 vs. HLMs).
- Chemical Inhibition Panels : Use isoform-specific inhibitors (e.g., montelukast for CYP2C8, ketoconazole for CYP3A4) to clarify contributions.
- Inter-laboratory Validation : Standardize incubation protocols (e.g., 37°C, pH 7.4) and microsome sources .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
